molecular formula C26H24OP2 B3334597 [2-(Diphenylphosphanyl)ethyl](diphenyl)phosphane oxide CAS No. 984-43-0

[2-(Diphenylphosphanyl)ethyl](diphenyl)phosphane oxide

Cat. No. B3334597
CAS RN: 984-43-0
M. Wt: 414.4 g/mol
InChI Key: JCAUAUKUBUBNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Diphenylphosphanyl)ethylphosphane oxide” is a chemical compound with the linear formula C26H24O2P2 . It has a molecular weight of 430.428 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-(Diphenylphosphanyl)ethylphosphane oxide” is represented by the linear formula C26H24O2P2 . The CAS Number of this compound is 4141-50-8 .

Scientific Research Applications

DPEphos oxide is widely used in organometallic chemistry as a ligand to stabilize transition metal complexes. These complexes have found extensive use in catalytic reactions, such as cross-coupling reactions, hydrogenation reactions, and C-H activation reactions. DPEphos oxide has also been used in the synthesis of chiral compounds and in asymmetric catalysis.

Mechanism of Action

The mechanism of action of DPEphos oxide is not fully understood. However, it is believed that the compound stabilizes transition metal complexes by coordinating with the metal center. The resulting complex is more stable and reactive, leading to improved catalytic activity.
Biochemical and Physiological Effects:
DPEphos oxide is not known to have any significant biochemical or physiological effects. However, it is important to handle the compound with care as it is toxic and can cause skin and eye irritation.

Advantages and Limitations for Lab Experiments

DPEphos oxide has several advantages for use in lab experiments. It is a stable and readily available compound that can be synthesized in high yield. It is also a versatile ligand that can be used in a variety of catalytic reactions. However, there are limitations to its use. DPEphos oxide is a relatively large ligand, which can hinder the reactivity of some metal complexes. It also has a high steric demand, which can limit its use in some reactions.

Future Directions

There are several future directions for the use of DPEphos oxide in scientific research. One area of interest is the development of new catalytic reactions using DPEphos oxide as a ligand. Another area of interest is the synthesis of chiral compounds using DPEphos oxide. Additionally, there is potential for the use of DPEphos oxide in medicinal chemistry, as it has been shown to have some anticancer activity. Further research is needed to fully understand the potential applications of DPEphos oxide in these areas.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . More detailed safety and hazard information might be available in the product’s Safety Data Sheet .

properties

IUPAC Name

2-diphenylphosphorylethyl(diphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24OP2/c27-29(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-21-28(23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-20H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAUAUKUBUBNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24OP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(Diphenylphosphanyl)ethyl](diphenyl)phosphane oxide
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[2-(Diphenylphosphanyl)ethyl](diphenyl)phosphane oxide
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[2-(Diphenylphosphanyl)ethyl](diphenyl)phosphane oxide
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[2-(Diphenylphosphanyl)ethyl](diphenyl)phosphane oxide

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